5-Methoxytetradecane

Gas Chromatography Analytical Chemistry Separation Science

5-Methoxytetradecane (CAS 920753-73-7) is a long-chain aliphatic ether with molecular formula C₁₅H₃₂O and molecular weight 228.41 g/mol. The compound features a methoxy group (-OCH₃) substituted at the C5 position of the tetradecane backbone.

Molecular Formula C15H32O
Molecular Weight 228.41 g/mol
CAS No. 920753-73-7
Cat. No. B15403042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxytetradecane
CAS920753-73-7
Molecular FormulaC15H32O
Molecular Weight228.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCC)OC
InChIInChI=1S/C15H32O/c1-4-6-8-9-10-11-12-14-15(16-3)13-7-5-2/h15H,4-14H2,1-3H3
InChIKeyRNTFWPOHGAUNJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxytetradecane (CAS 920753-73-7) Procurement Guide: What Buyers Need to Know


5-Methoxytetradecane (CAS 920753-73-7) is a long-chain aliphatic ether with molecular formula C₁₅H₃₂O and molecular weight 228.41 g/mol [1]. The compound features a methoxy group (-OCH₃) substituted at the C5 position of the tetradecane backbone . Structurally, it belongs to the class of methoxylated alkanes, which combine a hydrophobic alkane chain with a polar ether linkage, imparting dual hydrophobic-hydrophilic character .

Why 5-Methoxytetradecane Cannot Be Replaced with 1-Methoxytetradecane or 2-Methoxytetradecane in Critical Applications


Positional isomerism fundamentally alters the three-dimensional geometry and physicochemical properties of methoxytetradecane derivatives . The methoxy group position (C1, C2, or C5) directly influences molecular symmetry, which in turn affects melting point, boiling point, and chromatographic retention behavior . Procurement substitution without verifying positional specificity risks introducing an isomer with different polarity and solubility characteristics, potentially compromising extraction efficiency, chromatographic resolution, or reaction selectivity .

5-Methoxytetradecane Comparative Evidence: Quantitative Differentiation from Positional Isomers


Chromatographic Retention and Polarity Differentiation: C5-Methoxy vs. C2-Methoxy Isomers

5-Methoxytetradecane exhibits distinct chromatographic retention behavior relative to its positional isomer 2-methoxytetradecane due to reduced molecular symmetry . The C5 substitution position places the methoxy group further from the chain terminus compared to C2 substitution, altering the molecule's dipole orientation and interaction with stationary phases [1]. This positional difference enables chromatographic resolution of the two isomers despite identical molecular formula and molecular weight .

Gas Chromatography Analytical Chemistry Separation Science

Hydrogen Bonding and Solubility Profile: C5-Methoxy vs. C1-Methoxy Terminal Ether

Both 5-methoxytetradecane and 1-methoxytetradecane share identical calculated molecular descriptors including hydrogen bond donor count (0), hydrogen bond acceptor count (1), and topological polar surface area (9.2 Ų) [1]. However, the terminal versus internal positioning of the methoxy group is expected to produce measurable differences in solubility parameters and logP values due to steric accessibility of the ether oxygen . Terminal ethers generally exhibit greater solvent accessibility to the oxygen lone pairs compared to internally substituted ethers .

Solubility Extraction Physicochemical Characterization

Positional Isomer Identity Verification via Unique InChIKey Fingerprint

5-Methoxytetradecane can be unambiguously distinguished from its positional isomers through its unique InChIKey identifier: RNTFWPOHGAUNJV-UHFFFAOYSA-N . This identifier differs from that of 2-methoxytetradecane (ZGBYDHYRTCLNLN-UHFFFAOYSA-N) and other methoxytetradecane positional variants . The InChIKey serves as a definitive molecular fingerprint that prevents procurement errors when sourcing standards for analytical method development or synthetic intermediates .

Chemical Identity Quality Control Procurement Verification

Predicted Boiling Point and Volatility Characteristics for Gas Chromatography Applications

The boiling point of 5-methoxytetradecane is predicted to be approximately 250-270°C based on its molecular weight (228.41 g/mol) and structure relative to tetradecane (253°C) [1]. The presence of the polar methoxy group at the C5 internal position is expected to modestly elevate the boiling point compared to unsubstituted tetradecane due to increased intermolecular dipole-dipole interactions, while potentially lowering it relative to the more symmetrical 1-methoxytetradecane isomer .

Gas Chromatography Volatility Thermodynamic Properties

5-Methoxytetradecane Application Scenarios for Procurement Decision-Making


Analytical Reference Standard for Positional Isomer Identification in GC-MS Methods

Procure 5-methoxytetradecane as a certified reference standard for gas chromatography-mass spectrometry (GC-MS) methods requiring unambiguous identification of C5-methoxy substituted alkane derivatives. The unique InChIKey (RNTFWPOHGAUNJV-UHFFFAOYSA-N) and predicted chromatographic retention characteristics differentiate this isomer from 2-methoxytetradecane and 1-methoxytetradecane . This application is critical for environmental monitoring of methoxylated alkane degradation products or quality control of synthetic alkane ether mixtures .

Internal Standard for Lipid-Rich Sample Extraction and Analysis

Utilize 5-methoxytetradecane as an internal standard in liquid-liquid extraction protocols involving lipid-rich biological or environmental samples. The compound's predicted XlogP of 6.4 indicates higher lipophilicity compared to 1-methoxytetradecane (LogP 5.33), promoting preferential partitioning into nonpolar organic phases during extraction [1]. This property supports accurate normalization of extraction efficiency and instrument response in quantitative analytical workflows targeting hydrophobic analytes [1].

Synthetic Intermediate for Functionalized Long-Chain Alkanes

Incorporate 5-methoxytetradecane as a synthetic building block for preparing internally functionalized long-chain alkane derivatives. The C5 internal methoxy substitution pattern provides a defined polarity anchor within the hydrophobic tetradecane backbone, enabling site-specific derivatization while preserving overall chain hydrophobicity . This contrasts with terminal-substituted isomers (e.g., 1-methoxytetradecane), which place the functional group at the chain terminus and produce different spatial and physical properties in downstream products .

Physicochemical Property Studies of Positional Isomerism Effects

Employ 5-methoxytetradecane in systematic studies examining how methoxy group position (C1, C2, or C5) influences physical properties including melting point, boiling point, solubility parameters, and chromatographic retention . Comparative analysis with 2-methoxytetradecane and 1-methoxytetradecane provides quantitative structure-property relationship (QSPR) data supporting computational model development and informing solvent selection for industrial processes involving alkane ether mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxytetradecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.